7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Total Synthesis Amorfrutin C Anticancer

7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS 137571-74-5) is a specialized synthetic intermediate belonging to the 4H-benzo[d][1,3]dioxin-4-one class, a scaffold recognized for its utility in constructing biologically active natural products including amorfrutins. Unlike generic dioxinones, this specific compound bears a benzyloxy protecting group at the 7-position and a free hydroxyl at the 5-position, making it a strategically orthogonally protected derivative of 2,4-dihydroxybenzoic acid.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
Cat. No. B12093625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCC1(OC2=CC(=CC(=C2C(=O)O1)O)OCC3=CC=CC=C3)C
InChIInChI=1S/C17H16O5/c1-17(2)21-14-9-12(8-13(18)15(14)16(19)22-17)20-10-11-6-4-3-5-7-11/h3-9,18H,10H2,1-2H3
InChIKeyKWTSNZKEEZRRSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: A Defined Intermediate in Amorfrutin C Total Synthesis


7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS 137571-74-5) is a specialized synthetic intermediate belonging to the 4H-benzo[d][1,3]dioxin-4-one class, a scaffold recognized for its utility in constructing biologically active natural products including amorfrutins [1]. Unlike generic dioxinones, this specific compound bears a benzyloxy protecting group at the 7-position and a free hydroxyl at the 5-position, making it a strategically orthogonally protected derivative of 2,4-dihydroxybenzoic acid. Its most definitive application is as the 'protected 2,4-dihydroxybenzoic acid derivative 5' in the first and subsequent total syntheses of Amorfrutin C, a prenylated aromatic polyketide with potent anticancer activity [2]. The compound is commercially available for research purposes, primarily supporting medicinal chemistry and natural product synthesis programs [3].

Why Generic 4H-Benzo[d][1,3]dioxin-4-ones Cannot Replace 7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one in Amorfrutin Syntheses


The Amorfrutin C total synthesis relies on a specific orthogonally protected intermediate to enable regioselective bromination at the 6- and 8-positions for subsequent prenylation [1]. The 7-benzyloxy group in this compound serves as a stable protecting group for the 4-hydroxyl equivalent during these transformations, while the free 5-hydroxyl guides electrophilic aromatic substitution. Substituting a compound lacking this specific protection pattern, such as 5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS 154714-19-9), would eliminate the necessary regiodirecting group, leading to non-selective reactions and a failed synthetic route. Furthermore, the benzyloxy group's orthogonal cleavage conditions (hydrogenolysis) are incompatible with substituents like prenyl or allyl groups commonly installed on the dioxinone core [2], meaning a different protecting group strategy at this position would require a fundamental redesign of the synthetic sequence and may not achieve the same yield and selectivity [1].

Quantitative Evidence Guide: Validated Differentiation of 7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one for Procurement Decisions


Validated Role as Key Intermediate in Amorfrutin C Total Synthesis (Published Route)

The compound is specifically designated as 'protected 2,4-dihydroxybenzoic acid derivative 5' in the published first total synthesis of Amorfrutin C [1]. This establishes it as the validated, literature-precedented intermediate for constructing the amorfrutin scaffold. In contrast, the 7-unsubstituted analog 5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS 154714-19-9) has no published role in this synthetic route and would fail to provide the necessary 7-O-protection for regioselective downstream functionalization [1].

Total Synthesis Amorfrutin C Anticancer

Physicochemical Differentiation from 7-Unsubstituted Analog: Molecular Weight and LogP

The 7-benzyloxy substitution significantly alters the compound's physicochemical profile relative to the 7-unsubstituted core 5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one, impacting solubility, chromatographic behavior, and membrane permeability for downstream applications [1]. These differences must be accounted for when planning purification or considering the compound's behavior in subsequent reactions.

Physicochemical Properties LogP Molecular Weight

Melting Point and Physical Form: Handling Implications for Weighing and Formulation

The target compound is a crystalline solid with a reported melting point of 64–65 °C . This is in stark contrast to the 7-unsubstituted analog, which is typically handled as a powder with a higher melting point . The target compound's lower melting point means it may require cold storage and careful handling to prevent degradation or clumping during weighing, a practical consideration for inventory management.

Melting Point Physical Form Handling

Role in Regioselective Bromination: Enabling Divergent Synthesis of Amorfrutin C vs. pseudo-Amorfrutin A

The target compound, as intermediate 5, is the substrate upon which divergent bromination conditions are applied to access either pseudo-Amorfrutin A (via 6-monobromination with NBS) or Amorfrutin C (via 6,8-dibromination with 1,3-dibromo-5,5-dimethylhydantoin) [1]. Any analog lacking the 7-benzyloxy group would not possess the same electronic directing effects and would produce a different, non-comparable regiochemical outcome. This demonstrates that the specific substitution pattern is not merely incidental but directly responsible for the synthetic utility of the compound in accessing biologically active molecules [1].

Regioselectivity Bromination Divergent Synthesis

Synthetic Route Compatibility: Avoiding a Water-Sensitive Cyclization Step

A patent describing an improved Amorfrutin C synthesis notes that the use of a 2,4,6-trihydroxybenzoic acid-derived dioxinone intermediate, which is conceptually related to the target compound as a protected form, avoids a water-sensitive cyclization step present in prior art . This highlights a class-level advantage of using a pre-formed, protected benzo[d][1,3]dioxin-4-one over attempting to construct it in situ from unprotected precursors. The target compound's specific benzyloxy protection at the 7-position ensures this stability advantage is retained while providing the necessary orthogonal protection for later steps [1].

Process Chemistry Scale-up Stability

Commercially Available Purity Benchmark: 98% Standard Purity Specification

For procurement purposes, the target compound is commercially available with a standard purity specification of 98%, with supporting analytical data (NMR, HPLC, GC) typically provided . This contrasts with the situation for its closest 7-unsubstituted analog, where purity data may be less standardized or reported. A defined purity benchmark is essential for reproducible research, particularly in multi-step syntheses where impurity carryover can cascade .

Purity Quality Control Procurement

High-Value Application Scenarios for 7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one


Total Synthesis and Derivatization of Amorfrutin C for Anticancer Drug Discovery

The primary application is as the key common intermediate in the total synthesis of Amorfrutin C and its analogs, as published by Muraoka et al. [1]. Research groups focused on anticancer natural product synthesis can procure this compound to directly enter the established synthetic route, enabling the production of Amorfrutin C and pseudo-Amorfrutin A for structure-activity relationship (SAR) studies. The compound's role in the divergent bromination step allows access to two distinct scaffolds from a single intermediate, maximizing the chemical space explored per synthetic effort [1].

Regioselective Functionalization Studies on the Benzo[d][1,3]dioxin-4-one Scaffold

The compound's specific substitution pattern—with a free 5-hydroxyl and a protected 7-benzyloxy group—makes it an ideal substrate for studying electrophilic aromatic substitution regioselectivity on the dioxinone core. As demonstrated in the Amorfrutin synthesis, the choice of brominating agent dictates whether mono- or dibromination occurs at the 6- and 8-positions [1]. This enables methodology development for selective functionalization, which can be generalized to other substrates.

Process Development and Scale-Up of Amorfrutin-Based Therapeutics

The patent literature indicates that using a pre-formed, protected dioxinone intermediate similar to this compound avoids a problematic water-sensitive cyclization step, enabling gram-level scale-up . For process chemistry groups aiming to develop scalable syntheses of Amorfrutin C or related bioactive prenylated polyketides, this compound represents a stable, storable intermediate that has been validated for larger-scale work. Its commercial availability with defined purity specifications further supports cGMP or cGLP requirements .

Synthesis of Orthogonally Protected 2,4-Dihydroxybenzoic Acid Derivatives for Parallel Library Generation

The benzyloxy group at the 7-position is orthogonal to the acetonide-like dioxinone protection at positions 1 and 3, and to the free 5-hydroxyl. This orthogonality is a strategic asset for generating diverse compound libraries. The 7-benzyloxy group can be selectively cleaved by hydrogenolysis without affecting the dioxinone core, while the 5-hydroxyl can be independently functionalized [1]. This allows for a 'protect, modify, deprotect, modify again' strategy that is highly valued in parallel synthesis for drug discovery.

Quote Request

Request a Quote for 7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.